4-(2-(2,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
“N-(2,4-Dimethylphenyl)acetamide” is a known human metabolite of 2,4-dimethylaniline . It has a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol .
Molecular Structure Analysis
The molecular structure of “N-(2,4-Dimethylphenyl)acetamide” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC name is N - (2,4-dimethylphenyl)acetamide .
Physical and Chemical Properties Analysis
“N-(2,4-Dimethylphenyl)acetamide” has a molecular weight of 163.22 g/mol . Its InChI is InChI=1S/C10H13NO/c1-7-4-5-10 (8 (2)6-7)11-9 (3)12/h4-6H,1-3H3, (H,11,12) .
Scientific Research Applications
Novel Synthesis Methods and Characterization
A study by Turhan et al. (2020) discusses the synthesis of novel benzo[b]xanthene derivatives, including compounds structurally related to quinoxalinones, using a green and reusable catalyst. These compounds were characterized by spectroscopic methods, highlighting the importance of such derivatives in scientific research for understanding chemical interactions and properties Turhan et al., 2020.
Corrosion Inhibition Studies
Research conducted by Zarrouk et al. (2014) utilized quantum chemical calculations to study the relationship between the molecular structure of quinoxalines, including derivatives similar to the compound , and their efficiency as corrosion inhibitors for copper in nitric acid media. This study provides insights into the application of such compounds in protecting metals from corrosion Zarrouk et al., 2014.
Molecular Docking and Anticonvulsant Activity
El-Helby et al. (2017) designed and synthesized a series of 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones, evaluating their AMPA-receptor antagonism as a proposed mode of their anticonvulsant activity. This study emphasizes the potential neurological applications of quinoxalinone derivatives in research El-Helby et al., 2017.
Thermal Reaction and Polymerization Studies
Research by Hergenrother et al. (1976) explored the thermal reactions of compounds including phenylquinoxaline derivatives, demonstrating the chemical reactivity and potential applications of such compounds in polymer science and materials research Hergenrother et al., 1976.
Mechanism of Action
Properties
IUPAC Name |
4-[2-(2,4-dimethylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-8-14(13(2)9-12)10-18(22)20-11-17(21)19-15-5-3-4-6-16(15)20/h3-9H,10-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDOPNGTZOUQAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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